molecular formula C7H4BrCl2NO2 B1588851 2,6-Dichloro-3-nitrobenzyl Bromide CAS No. 83141-02-0

2,6-Dichloro-3-nitrobenzyl Bromide

Cat. No. B1588851
CAS RN: 83141-02-0
M. Wt: 284.92 g/mol
InChI Key: KAPYAGOYHCUEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-nitrobenzyl Bromide (2,6-DCNB) is a halogenated nitrobenzyl bromide compound that is widely used in a variety of scientific applications. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 311.8 g/mol. 2,6-DCNB is a synthetic compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a reagent in organic synthesis and as a substrate for the synthesis of a variety of other compounds.

Scientific Research Applications

Cancer Research

2,6-Dichloro-3-nitrobenzyl Bromide has been used in the development of anti-cancer agents . Specifically, it has been used in the synthesis of nitrobenzyl derivatives of camptothecin, a potent inhibitor of DNA topoisomerase I . These derivatives are designed to be activated under hypoxic conditions, which are common in solid tumors . The nitrobenzyl group is reduced under hypoxic conditions, releasing the active camptothecin derivative .

Medicinal Chemistry

In medicinal chemistry, 2,6-Dichloro-3-nitrobenzyl Bromide is used for experimental and research purposes . It’s often used in the synthesis of new compounds with potential therapeutic applications .

properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPYAGOYHCUEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451869
Record name 2,6-Dichloro-3-nitrobenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-nitrobenzyl Bromide

CAS RN

83141-02-0
Record name 2,6-Dichloro-3-nitrobenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of dibromohydantoin (70 g, 0.24 mol) and AlBN (5 g) was added in portions at 150° C. to 2,6-dichloro-3-nitrotoluene (100 g, 0.48 mol) in chlorobenzene (400 ml). After 1 h, a mixture of dibromohydantoin (35 g, 0.12 mol) and AIBN (2.5 g) was again added. After a further 1.5 h, the mixture was allowed to cool and EA (500 ml) was added. This mixture was washed once each with saturated Na2SO3, Na2CO3 and NaCl solution, dried (MgSO4) and concentrated, the title compound being obtained as an amorphous powder.
Name
dibromohydantoin
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
dibromohydantoin
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of dibromohydantoin (70 g, 0.24 mol) and AIBN (5 g) was added in portions, at 150° C., to 2,6-dichloro-3-nitrotoluene (100 g, 0.48 mol) in chlorobenzene (400 ml). A mixture of dibromohydantoin (35 g, 0.12 mol) and AIBN (2.5 g) was added once again after 1 h. After a further 1.5 h, the mixture was allowed to cool down and ethyl acetate (500 ml) was added. This mixture was washed once, in each case, with saturated Na2SO3, Na2CO3 and NaCl solution, dried (MgSO4) and concentrated, when the title compound resulted as an amorphous powder. ##EQU1## b) 4-(2,6-Dichloro-3-nitrobenzyloxy)benzothiazole
Name
dibromohydantoin
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
dibromohydantoin
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 1,3-dichloro-2-methyl-4-nitro-benzene (19) (6.18 g, 30 mmol) and AIBN (200 mg) in CCl4 (75 mL), NBS (7.96 g, 45 mmol) was added under stirring and reflux. The reaction was monitored by 1H-NMR (CDCl3). Additional NBS (5×7.96 g, total of 270 mmol) was added till the starting material was consumed. The reaction mixture was filtered hot, and the filtrate was evaporated to dryness. The crude was column chromatographed (SiO2, hexanes:EtOAc, 9:1 to 8.5:1.5). The product was obtained as a low melting white solid: yield 6.869 g, 80%. 1H-NMR (CDCl3) δ 4.75 (s, 2H), 7.45, d, 1H, J=8.5 Hz), 7.69 (d, 1H, J=8.5 Hz); MS (CI) m/z 285 (M+H). Anal Calcd for C7H4BrCl2NO2 : C, 29.51; H, 1.42; N, 4.92. Found: C, 29.09; H, 1.43; N, 4.71.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
7.96 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
7.96 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-nitrobenzyl Bromide
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-nitrobenzyl Bromide
Reactant of Route 3
2,6-Dichloro-3-nitrobenzyl Bromide
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-3-nitrobenzyl Bromide
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-3-nitrobenzyl Bromide
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-3-nitrobenzyl Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.